

Introduction: Deconstructing 1-(6-Chloropyridazin-3-yl)azepane for Therapeutic Potential

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Compound of Interest

Compound Name: 1-(6-Chloropyridazin-3-yl)azepane

Cat. No.: B182009

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The compound **1-(6-Chloropyridazin-3-yl)azepane** is a synthetic molecule featuring two key heterocyclic structures: a 6-chloropyridazine ring and a saturated seven-membered azepane ring. While direct in vitro screening data for this specific molecule is not extensively published, the pharmacological significance of its constituent moieties provides a strong rationale for a structured investigation into its biological activity.

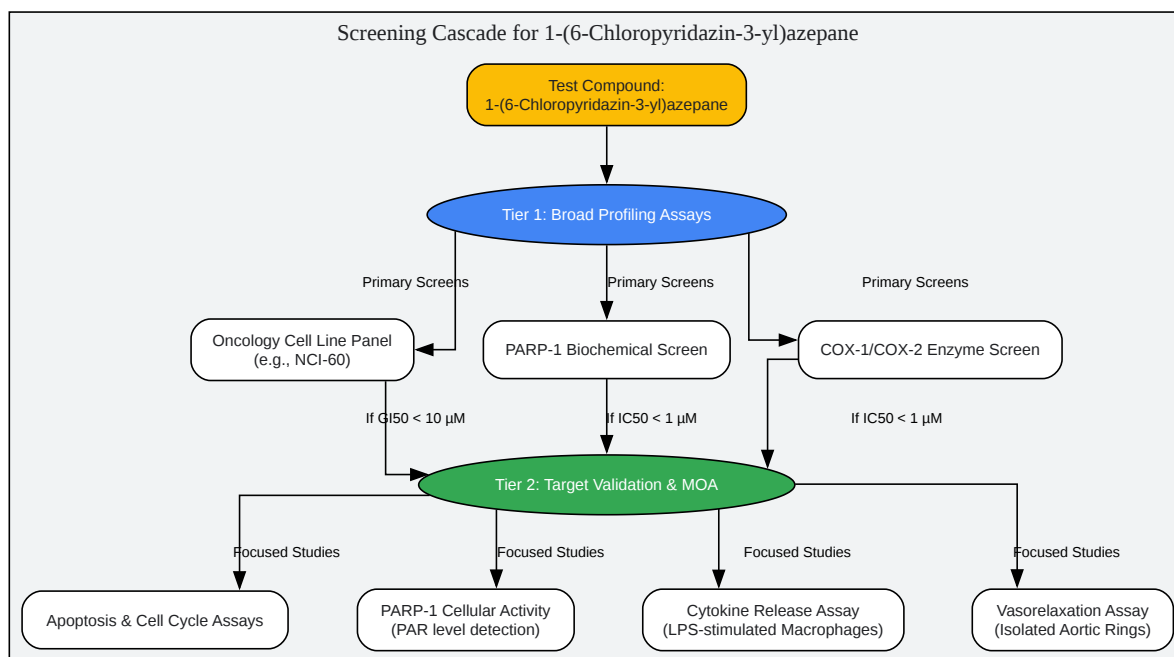
The pyridazine core is a "privileged scaffold" in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] Specifically, the 6-chloropyridazine substituent serves as a versatile chemical handle for further modification and is a key feature in molecules targeting enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1).[4] The azepane ring, a seven-membered nitrogen heterocycle, is an important structural motif found in numerous bioactive compounds and offers a three-dimensional chemical space that can be crucial for target engagement.[5][6][7]

This guide, therefore, outlines a comprehensive, logically tiered in vitro screening cascade designed to systematically profile the bioactivity of **1-(6-Chloropyridazin-3-yl)azepane**. As a Senior Application Scientist, the following sections are structured not as a mere list of assays, but as a strategic roadmap, explaining the causal reasoning behind each experimental choice to build a robust, self-validating pharmacological profile of the molecule.

Part 1: Rationale for Target Selection & Screening Strategy

The core directive is to uncover the therapeutic potential of **1-(6-Chloropyridazin-3-yl)azepane**. Our strategy is built upon a "moiety-based hypothesis," leveraging the known activities of pyridazine and azepane derivatives to guide target selection. The literature strongly suggests three primary areas of investigation: Oncology, Inflammation, and Cardiovascular diseases.

Our screening cascade is designed in two tiers. Tier 1 involves broad, high-level profiling to identify primary areas of activity. Tier 2 consists of focused, mechanism-of-action studies to validate and characterize the hits from Tier 1.



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Caption: Proposed tiered in vitro screening workflow.

Part 2: Tier 1 - Primary Screening Protocols

The objective of Tier 1 is to cast a wide net and identify the most promising therapeutic area(s) for the compound.

Oncology: Antiproliferative Activity Screen

Given that numerous pyridazine derivatives exhibit anticancer properties, a broad screening against a panel of human cancer cell lines is the logical starting point.[8]

- Protocol: NCI-60 Human Tumor Cell Line Screen.
- Rationale: This standardized panel provides data across 60 different cell lines from nine types of cancer (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney). This approach is not only cost-effective but also powerful for identifying patterns of activity, which can hint at the mechanism of action.
- Methodology: The Sulforhodamine B (SRB) assay is typically used, which measures cell protein content as an estimation of cell viability.
- Endpoint: The primary data points are GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill).

Targeted Enzyme Screens: PARP-1 and COX-1/2

Based on specific literature precedents, we will conduct parallel biochemical screens for two high-value enzyme targets.

- PARP-1 Inhibition: Chloropyridazine hybrids have been successfully designed as potent PARP-1 inhibitors.[4] PARP-1 is a critical enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.[9]

- COX-1/COX-2 Inhibition: Pyridazinone derivatives have demonstrated selective inhibition of COX-2, an enzyme involved in inflammation and pain.^[1] Assessing this activity is crucial for evaluating potential anti-inflammatory applications.

Table 1: Hypothetical Tier 1 Primary Screening Data Summary

Assay Type	Target(s)	Primary Endpoint	Hypothetical Result for Test Compound	Interpretation
Antiproliferative	NCI-60 Panel	Mean GI ₅₀	2.5 µM	Potent, broad-spectrum antiproliferative activity.
Biochemical	PARP-1	IC ₅₀	0.15 µM	Strong candidate for a PARP-1 inhibitor.
Biochemical	COX-1	IC ₅₀	> 50 µM	No significant activity.
Biochemical	COX-2	IC ₅₀	8.7 µM	Moderate, but less potent, COX-2 inhibition.

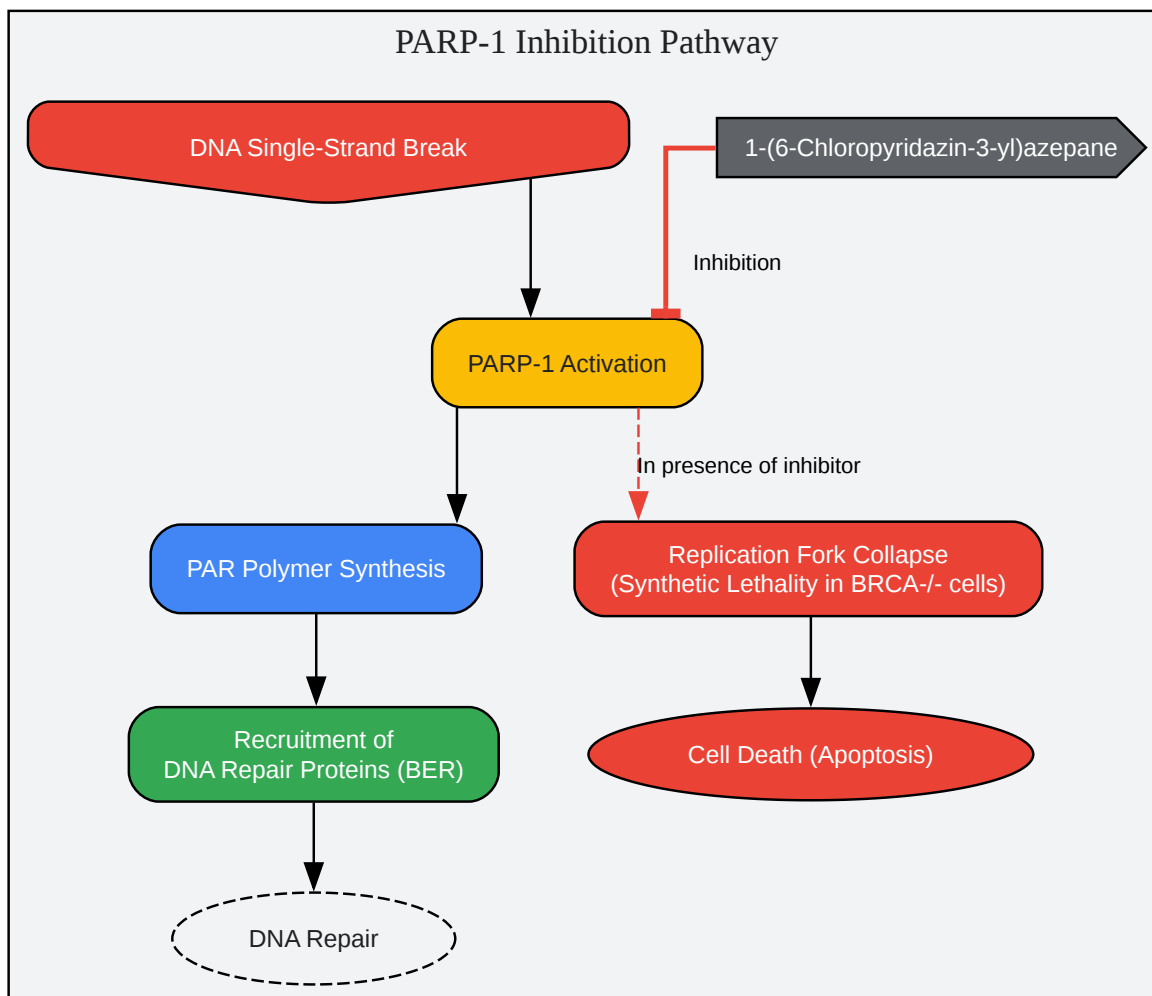
Part 3: Tier 2 - Target Validation and Mechanism of Action (MOA)

Assuming positive results from Tier 1, particularly in oncology and PARP-1 inhibition, Tier 2 studies are designed to confirm these activities in a cellular context and elucidate the underlying mechanism.

Validating Anticancer Activity: Cytotoxicity and Apoptosis

This step moves from growth inhibition to direct cell killing and investigates if the compound induces programmed cell death (apoptosis), a hallmark of many effective anticancer agents.

- **Cell Seeding:** Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
- **Compound Treatment:** Prepare a serial dilution of **1-(6-Chloropyridazin-3-yl)azepane** (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO) and determine the IC₅₀ value using non-linear regression analysis.
- **Rationale:** To determine if the observed cytotoxicity is due to apoptosis.[\[4\]](#)[\[9\]](#)
- **Methodology:** Use a Caspase-Glo® 3/7 Assay. This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. An increase in luminescence indicates apoptosis induction.
- **Data Interpretation:** A dose-dependent increase in caspase activity confirms an apoptotic mechanism of action.



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Caption: Role of PARP-1 in DNA repair and its inhibition.

Confirming MOA: Cellular PARP-1 Target Engagement

A biochemical hit must be validated in a cellular environment to confirm that it can penetrate the cell membrane and engage its target.

- Cell Culture: Culture A549 cells in appropriate medium.
- Pre-treatment: Treat cells with varying concentrations of **1-(6-Chloropyridazin-3-yl)azepane** for 2 hours. Include a known PARP inhibitor (e.g., Rucaparib) as a positive control.^[9]

- Induce DNA Damage: Treat the cells with a DNA-damaging agent like H₂O₂ (1 mM) for 10 minutes to activate PARP-1.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
- PAR Detection: Use an ELISA-based assay kit to detect the levels of poly(ADP-ribose) (PAR) polymer in the cell lysates.
- Data Analysis: Quantify the reduction in PAR levels in compound-treated cells compared to the H₂O₂-only treated cells. A dose-dependent reduction in PAR synthesis confirms cellular target engagement.

Table 2: Hypothetical Tier 2 MOA Data Summary

Assay Type	Cell Line	Endpoint	Hypothetical Result for Test Compound	Interpretation
MTT Cytotoxicity	A549	IC ₅₀	1.8 µM	Confirms potent cytotoxic effect in a relevant cancer cell line.
MTT Cytotoxicity	MCF-7	IC ₅₀	3.2 µM	Broad activity confirmed.
Apoptosis Induction	A549	EC ₅₀	2.0 µM	Cytotoxicity is mediated through the induction of apoptosis.
Cellular PARP-1 Assay	A549	IC ₅₀	0.5 µM	Confirms compound is cell-permeable and inhibits PARP-1 in a cellular context.

Conclusion and Future Directions

This proposed in vitro screening guide provides a robust framework for characterizing the bioactivity of **1-(6-Chloropyridazin-3-yl)azepane**. Based on the strong pharmacological precedent of the chloropyridazine scaffold, a primary focus on oncology, particularly through the mechanism of PARP-1 inhibition, is highly warranted.

Positive outcomes from this screening cascade—specifically, potent sub-micromolar activity in the cellular PARP-1 assay and corresponding low-micromolar cytotoxicity in relevant cancer cell lines—would establish this compound as a promising lead candidate. Subsequent steps would involve selectivity profiling (e.g., against PARP-2), ADME-Tox profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and ultimately, validation in in vivo cancer models. The systematic approach outlined herein ensures that experimental resources are directed efficiently, building a comprehensive and validated data package to support further drug development efforts.

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